N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is known for its biological activity, and a benzodioxole moiety, which is often found in bioactive molecules.
Preparation Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the quinazoline core, followed by the introduction of the benzodioxole moiety and the 4-bromo-2-fluorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form different products.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The 4-bromo-2-fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It may have potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with the active site of enzymes, while the quinazoline core can bind to receptors, modulating their activity. The pathways involved in these interactions can vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives and benzodioxole-containing molecules. Compared to these compounds, N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity. Some similar compounds include:
- Quinazoline-2,4-dione derivatives
- Benzodioxole-5-carboxamide derivatives
Properties
Molecular Formula |
C28H22BrFN4O6 |
---|---|
Molecular Weight |
609.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C28H22BrFN4O6/c1-2-9-33-27(37)19-6-4-17(26(36)31-13-16-3-8-23-24(10-16)40-15-39-23)11-22(19)34(28(33)38)14-25(35)32-21-7-5-18(29)12-20(21)30/h2-8,10-12H,1,9,13-15H2,(H,31,36)(H,32,35) |
InChI Key |
YKAMGRSFRJQRTK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC(=O)NC5=C(C=C(C=C5)Br)F |
Origin of Product |
United States |
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